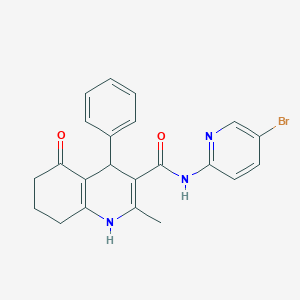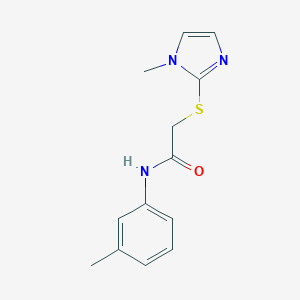
2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one is a chemical compound with potential applications in scientific research. It is a tetrahydroquinoline derivative with a unique chemical structure that makes it a promising candidate for various research studies.
科学的研究の応用
2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one has various scientific research applications. It has been reported to have potential anticancer, antimicrobial, and anti-inflammatory activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Moreover, this compound has been used as a building block for the synthesis of other bioactive molecules.
作用機序
The mechanism of action of 2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one is not fully understood. However, it has been suggested that the compound exerts its biological activities by interacting with specific targets in cells. For example, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been shown to inhibit the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one has been reported to have various biochemical and physiological effects. For example, it has been shown to induce the production of reactive oxygen species in cancer cells, leading to apoptosis. It has also been reported to inhibit the growth of certain bacteria and fungi. Moreover, this compound has been shown to have anti-inflammatory effects by inhibiting the activity of specific enzymes involved in the inflammatory response.
実験室実験の利点と制限
The advantages of using 2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one in lab experiments include its unique chemical structure, potential biological activities, and availability of the synthesis method. However, the limitations of using this compound include its potential toxicity, limited solubility, and lack of comprehensive understanding of its mechanism of action.
将来の方向性
There are various future directions for the research of 2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one. Some potential directions include further studies on its potential anticancer, antimicrobial, and anti-inflammatory activities. Additionally, the compound could be further modified to improve its solubility and reduce its toxicity. Moreover, the use of this compound as a fluorescent probe for the detection of metal ions could be explored further. Finally, the compound could be used as a building block for the synthesis of other bioactive molecules with potential therapeutic applications.
Conclusion:
2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one is a promising chemical compound with potential applications in scientific research. Its unique chemical structure and potential biological activities make it a promising candidate for various research studies. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions of this compound have been discussed in this paper. Further research on this compound could lead to the development of novel therapeutic agents for various diseases.
合成法
The synthesis of 2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one involves a multi-step process. The first step involves the condensation of 4-bromobenzaldehyde with 2,5-dimethoxyaniline to form 4-bromo-2,5-dimethoxybenzylideneaniline. The second step involves the reaction of the intermediate product with ethyl acetoacetate to form 2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one. The synthesis method of this compound has been reported in various research articles.
特性
製品名 |
2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one |
|---|---|
分子式 |
C30H27BrN2O4 |
分子量 |
559.4 g/mol |
IUPAC名 |
2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C30H27BrN2O4/c1-36-21-15-16-25(37-2)22(17-21)26-27-23(9-6-10-24(27)34)33(20-13-11-19(31)12-14-20)30(32)28(26)29(35)18-7-4-3-5-8-18/h3-5,7-8,11-17,26H,6,9-10,32H2,1-2H3 |
InChIキー |
KAHPUCJAJBYXPB-UHFFFAOYSA-N |
異性体SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(CCCC3=O)N(C(=C2C(=O)C4=CC=CC=C4)N)C5=CC=C(C=C5)Br |
SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(CCCC3=O)N(C(=C2C(=O)C4=CC=CC=C4)N)C5=CC=C(C=C5)Br |
正規SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(CCCC3=O)N(C(=C2C(=O)C4=CC=CC=C4)N)C5=CC=C(C=C5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B304246.png)

![[3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone](/img/structure/B304248.png)
![3-amino-N-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304250.png)

![6-(4-methoxyphenyl)-2-(10H-phenothiazin-10-ylcarbonyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304255.png)
![3-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304259.png)
![3-amino-N-(2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304260.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B304261.png)
![3-Amino-4,6-dimethyl-N-(4-sulfamoylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304265.png)
![6-methyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine](/img/structure/B304268.png)
![4,5,6-trimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-ylamine](/img/structure/B304269.png)